NPR2 protein - 147682-32-4

NPR2 protein

Catalog Number: EVT-1519824
CAS Number: 147682-32-4
Molecular Formula: C10H8F3NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NPR2 involves several molecular biology techniques. The full-length NPR2 gene can be amplified using polymerase chain reaction (PCR) from genomic DNA. For example, specific primers are designed to amplify exon 1 and its flanking intronic sequences, followed by cloning into expression vectors for further studies .

Additionally, site-directed mutagenesis can be employed to create mutations within the NPR2 gene to study the effects of specific amino acid changes on protein function. This involves using PCR-based methods to introduce mutations and subsequently transforming the constructs into competent bacterial cells for propagation .

Molecular Structure Analysis

NPR2 is characterized by a complex molecular structure comprising several functional domains:

  • Extracellular Ligand-Binding Domain: This region interacts with natriuretic peptides.
  • Transmembrane Region: This domain anchors the receptor in the plasma membrane.
  • Kinase Homology Domain: Although it does not exhibit intrinsic kinase activity, this domain is crucial for phosphorylation processes.
  • Dimerization Segment: This allows the receptor to form homodimers.
  • Carboxyl-Terminal Guanylyl Cyclase Domain: This domain catalyzes the conversion of GTP to cyclic guanosine monophosphate upon receptor activation .

The three-dimensional structure of NPR2 has been modeled using computational approaches, revealing insights into its functional mechanisms and interactions with ligands .

Chemical Reactions Analysis

NPR2 mediates several critical biochemical reactions:

  • Upon binding with its ligand, C-type Natriuretic Peptide (CNP), NPR2 activates its guanylyl cyclase activity. This leads to the conversion of GTP into cyclic guanosine monophosphate, a secondary messenger involved in various signaling pathways.
  • The phosphorylation of serine and threonine residues within the kinase homology domain is essential for its enzymatic activity. Mutations that prevent phosphorylation can significantly impair receptor function and downstream signaling .
Mechanism of Action

The mechanism of action for NPR2 involves several steps:

  1. Ligand Binding: CNP binds to the extracellular domain of NPR2.
  2. Receptor Activation: This binding induces a conformational change that activates the guanylyl cyclase domain.
  3. cGMP Production: The activated receptor catalyzes the conversion of GTP into cyclic guanosine monophosphate.
  4. Signal Transduction: Increased levels of cyclic guanosine monophosphate lead to various physiological responses, including vasodilation and inhibition of renin secretion, contributing to blood pressure regulation .
Physical and Chemical Properties Analysis

NPR2 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of NPR2 is approximately 120–130 kDa, depending on glycosylation states.
  • Isoforms: Differentially glycosylated forms of NPR2 exist due to post-translational modifications, which can affect its stability and activity.
  • Stability: The stability of NPR2 is influenced by phosphorylation; unphosphorylated forms tend to be less stable than their phosphorylated counterparts .
Applications

NPR2 has significant scientific applications:

  • Disease Research: Mutations in the NPR2 gene are associated with various disorders, including Acromesomelic Dysplasia and Epiphyseal Chondrodysplasia. Understanding these mutations aids in elucidating disease mechanisms .
  • Pharmacological Studies: Investigating NPR2's role in cardiovascular physiology can lead to novel therapeutic strategies targeting hypertension and heart failure.
  • Model Organisms: Genetically modified mouse models expressing tagged versions of NPR2 are used to study tissue-specific expression patterns and functional roles in vivo .
Molecular Characterization of NPR2

Gene Structure and Genomic Organization of NPR2

The NPR2 gene (Natriuretic Peptide Receptor 2) resides on human chromosome 9p13.3, spanning approximately 18.2 kilobases of genomic DNA. This locus comprises 22 exons that encode a transmembrane receptor critical for skeletal development and cardiovascular homeostasis. The gene's organization features a 5'-untranslated region (UTR) containing regulatory elements that govern tissue-specific expression, followed by exons that systematically map to distinct protein functional domains. For instance, exons 1-7 encode the extracellular ligand-binding domain, while exons 18-22 correspond to the intracellular guanylyl cyclase catalytic domain. The promoter region harbors response elements for transcription factors including AP-1 and CREB, which modulate expression in response to hormonal and mechanical stimuli [1] [4].

NPR2 exhibits ubiquitous expression across human tissues, with highest transcript levels observed in bone growth plates (RPKM 8.6 in cartilage), endometrium, vascular smooth muscle, and kidney. This expression profile aligns with its roles in endochondral ossification, reproductive function, and blood pressure regulation. Genetic variations within this locus—including nonsense, frameshift, and missense mutations—are causally linked to skeletal dysplasias such as acromesomelic dysplasia, Maroteaux type (AMDM) and idiopathic short stature [1] [5] [9].

Protein Domain Architecture: Extracellular Ligand-Binding, Transmembrane, and Catalytic Domains

The NPR2 protein (also termed NPR-B or GC-B) is a homodimeric transmembrane receptor with a molecular weight of approximately 120 kDa. Its domain architecture follows a conserved modular organization essential for signal transduction:

Table 1: Functional Domains of Human NPR2 Protein

DomainStructural FeaturesFunctional Role
Extracellular Domain450 amino acids; 3 intramolecular disulfide bonds; N-linked glycosylation sitesHigh-affinity binding to CNP (Kd = 30 pM); discriminates against ANP/BNP
Transmembrane Domain20 hydrophobic residues; single α-helix spanAnchors receptor in plasma membrane; transmits conformational changes
Kinase Homology Domain250 amino acids; ATP-binding pocketAutoinhibitory region; regulates cyclase activity via phosphorylation
Dimerization Domain40 residues; coiled-coil structureMediates receptor homodimerization
Guanylyl Cyclase Domain250 amino acids; catalytic pocket for GTP bindingConverts GTP to cGMP; produces secondary messenger

The extracellular domain binds C-type Natriuretic Peptide (CNP) with highest affinity, inducing a conformational shift that relieves inhibition by the intracellular kinase homology domain (KHD). ATP binding to the KHD stabilizes the active receptor conformation, enabling the guanylyl cyclase domain to generate cyclic GMP (cGMP)—a key second messenger. Disease-associated mutations (e.g., p.Arg388* truncation or p.Arg932Cys in the catalytic domain) disrupt this cascade by impairing cell surface trafficking, ligand binding, or catalytic activity [1] [6] [9].

Evolutionary Conservation and Orthologs Across Species

NPR2 belongs to an ancient receptor family predating vertebrate emergence. Phylogenetic analyses reveal:

  • Early origin: NPR2 orthologs exist in invertebrates (Drosophila, C. elegans), but their ligands diverge from vertebrate CNP.
  • Functional co-option: The CNP-NPR2 signaling axis evolved in vertebrates for skeletal development, while ancestral roles involved chemotaxis (echinoderms) or osmoregulation (hagfish) [7].
  • Sequence conservation: Mammalian NPR2 proteins share >85% amino acid identity. Crucially, residues forming the CNP-binding pocket (e.g., Phe1, Arg7 in the peptide loop) and catalytic site are invariant from fish to humans [7] [10].

Table 2: Evolutionary Metrics for NPR2 Orthologs

SpeciesLineage DivergencedN/dS RatioKey Physiological Role
Homo sapiens--Skeletal growth; cardiovascular homeostasis
Mus musculus~90 MYA0.12Long bone development
Rattus norvegicus~90 MYA0.11Blood pressure regulation
Danio rerio~450 MYA0.19Cartilage maturation
Petromyzon marinus~500 MYA0.23Sodium ion balance

The dN/dS ratio (nonsynonymous/synonymous substitution rate) indicates strong purifying selection (values <0.3), particularly in the catalytic and dimerization domains. Exceptions occur in immune tissues where higher dN/dS values (0.4–0.6) suggest adaptive evolution in ligand-binding regions. Notably, 15 disease-associated human missense variants align with wild-type residues in rodents, implying compensatory mechanisms or divergent selection pressures [7] [10].

Alternative Splicing and Isoform Diversity

NPR2 undergoes extensive alternative splicing, generating isoforms with distinct signaling capabilities:

  • Major isoforms: Four isoforms arise from alternative transcription start sites (TSS) and exon usage. Isoform 1 (NP003986.2) represents the full-length receptor, while Isoform 2 (NP001365852.1) lacks exon 18, truncating the guanylyl cyclase domain [1] [3].
  • Functional consequences: Truncated isoforms (e.g., Isoform 2) act as dominant-negative regulators by forming nonfunctional heterodimers with full-length receptors. This reduces cGMP production by 60–80% in cell-based assays [5] [9].
  • Tissue-specific expression: Neural tissues express isoforms with elongated 5'-UTRs containing regulatory elements for spatial expression control, while growth plate chondrocytes predominantly express the full-length transcript [3] [8].

Pathogenic mutations often disrupt splicing: The c.2629_2630delAG frameshift mutation generates a premature termination codon (p.Ser877Hisfs*10), triggering nonsense-mediated decay (NMD). However, 10–15% of mutant transcripts escape NMD, producing truncated proteins mislocalized to the endoplasmic reticulum. Such isoforms fail to reach the plasma membrane and lack catalytic activity, explaining their association with skeletal dysplasia [5] [9].

Table 3: Clinically Relevant NPR2 Isoforms

IsoformStructural FeaturesExpression PatternFunctional Impact
Full-length1047 amino acids; all domains intactGrowth plate; vascular tissueLigand-activated cGMP production
ΔGCDExons 18-22 skipped; C-terminal truncationBrain; fibroblastsDominant-negative regulation of cyclase activity
SolubleSecreted ectodomainPlasma; kidneyCNP sequestration; proposed decoy receptor

Properties

CAS Number

147682-32-4

Product Name

NPR2 protein

Molecular Formula

C10H8F3NO3

Synonyms

NPR2 protein

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